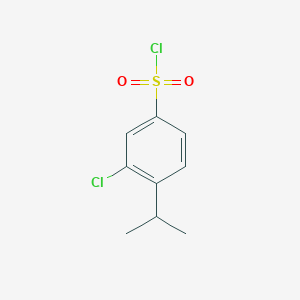
3-Chloro-4-propan-2-ylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-propan-2-ylbenzenesulfonyl chloride, also known as CBPS, is a chemical compound widely used in scientific research. It is a sulfonyl chloride derivative with a chloro substituent and a propan-2-yl group attached to a benzene ring. CBPS is commonly used as a reagent in organic synthesis, as well as in biochemical and physiological studies.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is the aromatic ring, specifically the benzylic position . The benzylic position refers to the carbon atom next to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
3-Chloro-4-propan-2-ylbenzenesulfonyl chloride interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound acts as an electrophile, an electron-seeking species, and reacts with the electron-rich aromatic ring . The reaction involves the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic ring .
Biochemical Pathways
The interaction of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride with the aromatic ring can affect various biochemical pathways. The exact pathways and their downstream effects would depend on the specific aromatic compound that the 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is reacting with. It’s important to note that the modification of the aromatic ring can significantly alter the properties and functions of the aromatic compound .
Result of Action
The result of the action of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is the substitution of a hydrogen atom at the benzylic position with a sulfonyl chloride group . This substitution can significantly alter the chemical properties of the aromatic compound, potentially affecting its reactivity, polarity, and interactions with other molecules .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity. Similarly, the presence of other reactive species can influence the compound’s stability and reactivity. Furthermore, temperature and solvent can also play a role in the compound’s action .
Advantages and Limitations for Lab Experiments
3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is a highly selective reagent that can be used to modify specific amino groups in proteins and peptides. This selectivity makes it a valuable tool for studying protein structure and function. However, 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride can be difficult to handle due to its high reactivity and sensitivity to moisture. It also requires careful handling and storage to prevent degradation and loss of activity.
Future Directions
There are many potential future directions for the use of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride in scientific research. One area of interest is the development of new drugs and therapies based on the selective modification of amino groups in proteins and peptides. 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride has also been used in the development of new fluorescent probes and imaging agents for studying protein structure and function. In addition, 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride could be used in the development of new diagnostic tools for the detection of diseases such as cancer and viral infections. Further research is needed to explore the full potential of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride in these and other areas.
Synthesis Methods
3-Chloro-4-propan-2-ylbenzenesulfonyl chloride can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with propan-2-ol. The reaction is typically carried out in the presence of a strong base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride derivative. The final product is obtained through purification and isolation steps.
Scientific Research Applications
3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is widely used in scientific research due to its ability to selectively modify amino groups in proteins and peptides. It is commonly used as a reagent for the synthesis of peptide nucleic acids, as well as in the development of new drugs and therapies. 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride has been used in the synthesis of a variety of compounds, including fluorescent probes and enzyme inhibitors.
properties
IUPAC Name |
3-chloro-4-propan-2-ylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2S/c1-6(2)8-4-3-7(5-9(8)10)14(11,12)13/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRXBNMTRVTHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-propan-2-ylbenzenesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2389783.png)
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)
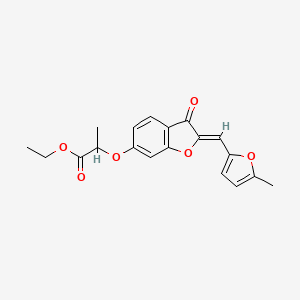

![1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2389789.png)
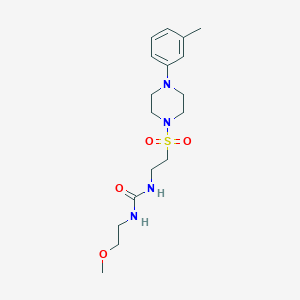
![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)
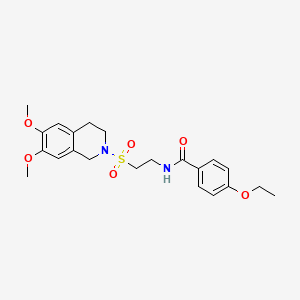
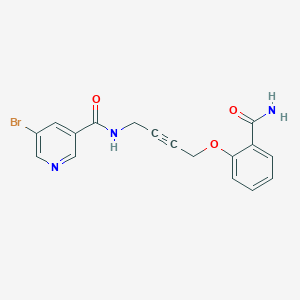
![(Z)-2-(4-chlorophenoxy)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389796.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2389797.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B2389798.png)
![2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2389799.png)
![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2389805.png)